Chromatographic Resolution of UpApA from Sequence Isomer ApApU Under Identical HPLC Conditions
UpApA can be distinguished from its sequence isomer ApApU, which shares an identical molecular mass (901.0 m/z), by a significant difference in retention time on a reverse-phase HPLC system [1]. This separation is critical for identity confirmation and purity assessment, as mass spectrometry alone fails to differentiate these isomers [1].
| Evidence Dimension | HPLC Retention Time (min) |
|---|---|
| Target Compound Data | 19.1 min |
| Comparator Or Baseline | ApApU (sequence isomer): 19.9 min; UpA (dinucleotide analog): 18.8 min |
| Quantified Difference | Δ 0.8 min earlier than ApApU; Δ 0.3 min later than UpA |
| Conditions | Reverse-phase HPLC, conditions as described in Marine Drugs 2010 reference for sponge oligonucleotide polymerase substrates [1]. |
Why This Matters
For procurement and analytical validation, this retention time shift provides the only routine non-enzymatic method to confirm that the supplied material is UpApA and not the inactive sequence isomer ApApU, preventing failed enzymatic experiments.
- [1] Shen, S., et al. (2010). Table 3: Substrate specificity of sponge oligonucleotide polymerase. Marine Drugs, 8(8), 2357-2375. View Source
